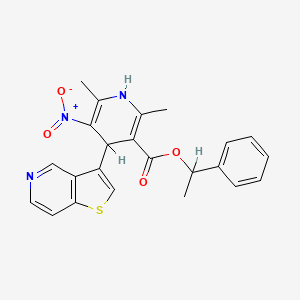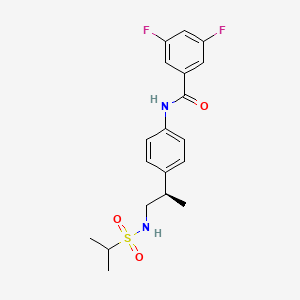
LY450108
描述
®-3,5-difluoro-N-(4-(1-(1-methylethylsulfonamido)propan-2-yl)phenyl)benzamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a benzamide core substituted with difluoro groups and a sulfonamido moiety, which contribute to its unique chemical properties.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, ®-3,5-difluoro-N-(4-(1-(1-methylethylsulfonamido)propan-2-yl)phenyl)benzamide can be used to study enzyme interactions and protein binding due to its potential as an enzyme inhibitor.
Medicine
Medicinally, this compound may have applications as a drug candidate for the treatment of various diseases. Its structural features suggest potential activity against certain biological targets.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
Target of Action
LY450108, also known as ®-3,5-difluoro-N-(4-(1-(1-methylethylsulfonamido)propan-2-yl)phenyl)benzamide, is a potent potentiator of the AMPA receptor . AMPA receptors mediate most of the excitatory neurotransmission and play a key role in synaptic plasticity in the mammalian central nervous system (CNS) .
Mode of Action
This compound acts by potentiating the AMPA receptors . This means it enhances the activity of these receptors, leading to increased excitatory neurotransmission .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the AMPA receptor-mediated excitatory neurotransmission . In addition to modulating fast synaptic plasticity and memory processes, AMPA receptor potentiators like this compound alter downstream signaling pathways . This alteration may have utility in other CNS disorders .
Pharmacokinetics
Studies have been conducted to measure the steady-state cerebrospinal fluid (csf) concentration of this compound in healthy subjects .
Result of Action
This compound has been found to alleviate lipopolysaccharide (LPS)-induced depressive behavior and abnormal phosphorylation of hippocampal AMPARs in mice . It also alleviated LPS-induced apoptosis and decreased the viability of SH-SY5Y cells . Furthermore, this compound protected SH-SY5Y cells from LPS-induced abnormal phosphorylation of AMPARs .
生化分析
Biochemical Properties
LY450108 plays a significant role in biochemical reactions by interacting with the AMPA receptor. The AMPA receptor is a glutamate receptor that mediates most of the excitatory neurotransmission in the brain. This compound enhances the activity of the AMPA receptor, leading to increased synaptic transmission and plasticity . This interaction is crucial for modulating various neurological processes, including learning and memory. The compound’s ability to potentiate the AMPA receptor makes it a valuable tool for studying the receptor’s role in neurological disorders.
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. In neuronal cells, this compound enhances synaptic transmission by potentiating the AMPA receptor. This leads to increased excitatory neurotransmission and improved synaptic plasticity . Additionally, this compound has been found to alleviate lipopolysaccharide (LPS)-induced depressive behavior and abnormal phosphorylation of hippocampal AMPA receptors in mice . The compound also reduces apoptosis and increases the viability of SH-SY5Y cells, a human neuroblastoma cell line . These effects highlight the potential of this compound in modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the AMPA receptor. This compound binds to the receptor and enhances its activity, leading to increased excitatory neurotransmission . This potentiation of the AMPA receptor results in the activation of downstream signaling pathways that are crucial for synaptic plasticity and memory processes. Additionally, this compound has been shown to protect neuronal cells from LPS-induced damage by preventing abnormal phosphorylation of the AMPA receptor . This protective effect is likely due to the compound’s ability to modulate the receptor’s activity and maintain its normal function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability under various conditions, with a shelf life of up to three years when stored at -20°C . In in vitro studies, this compound has demonstrated long-term effects on cellular function, including sustained potentiation of the AMPA receptor and protection against LPS-induced damage . These findings suggest that this compound can maintain its activity and efficacy over extended periods, making it a valuable tool for long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving mice, this compound has been shown to alleviate depressive behavior and protect against neuronal damage at specific dosages . The compound’s effects at higher doses have not been extensively studied, and potential toxic or adverse effects remain to be fully elucidated. Understanding the dosage-dependent effects of this compound is crucial for optimizing its therapeutic potential and minimizing any potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with the AMPA receptor. The compound’s potentiation of the receptor leads to changes in metabolic flux and metabolite levels in neuronal cells Additionally, this compound may interact with other enzymes and cofactors involved in neurotransmission and synaptic plasticity
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s interaction with the AMPA receptor suggests that it may be localized to synaptic regions where the receptor is predominantly expressed . Additionally, this compound may interact with transporters and binding proteins that facilitate its distribution within the central nervous system. Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential and targeting specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is primarily associated with its interaction with the AMPA receptor. The compound is likely to be localized to synaptic regions where the receptor is expressed Additionally, this compound may undergo post-translational modifications or interact with targeting signals that direct it to specific compartments or organelles within the cell
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,5-difluoro-N-(4-(1-(1-methylethylsulfonamido)propan-2-yl)phenyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzamide Core: This can be achieved through the reaction of 3,5-difluorobenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Sulfonamido Group: The sulfonamido group can be introduced via sulfonylation of the amine intermediate using a sulfonyl chloride reagent.
Final Coupling: The final step involves coupling the sulfonamido intermediate with the benzamide core under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
化学反应分析
Types of Reactions
®-3,5-difluoro-N-(4-(1-(1-methylethylsulfonamido)propan-2-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfonamido group can be oxidized to form sulfone derivatives.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
相似化合物的比较
Similar Compounds
3,5-Difluorobenzamide: Shares the benzamide core but lacks the sulfonamido group.
N-(4-(1-(1-methylethylsulfonamido)propan-2-yl)phenyl)benzamide: Similar structure but without the difluoro substitutions.
Uniqueness
®-3,5-difluoro-N-(4-(1-(1-methylethylsulfonamido)propan-2-yl)phenyl)benzamide is unique due to the combination of difluoro and sulfonamido groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications.
属性
IUPAC Name |
3,5-difluoro-N-[4-[(2R)-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N2O3S/c1-12(2)27(25,26)22-11-13(3)14-4-6-18(7-5-14)23-19(24)15-8-16(20)10-17(21)9-15/h4-10,12-13,22H,11H2,1-3H3,(H,23,24)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOXQYLJOQAHST-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CNS(=O)(=O)C(C)C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431720 | |
| Record name | LY450108 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376594-67-1 | |
| Record name | LY-450108 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0376594671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY450108 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY-450108 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT47TQ8QOS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: LY450108 functions as a positive allosteric modulator of AMPA receptors, a crucial subtype of glutamate receptors responsible for fast excitatory synaptic transmission in the brain. By binding to a distinct site on the receptor, this compound enhances the effects of glutamate, the primary excitatory neurotransmitter. This leads to amplified AMPA receptor activation and strengthened synaptic plasticity, potentially improving cognitive function.
ANone: (R)-3,5-difluoro-N-(4-(1-(1-methylethylsulfonamido)propan-2-yl)phenyl)benzamide, commonly referred to as this compound, exhibits a specific stereochemical configuration denoted by the "(R)" prefix. Unfortunately, the provided research abstracts do not offer detailed information regarding its molecular formula, weight, or spectroscopic data.
ANone: Research has shown that this compound successfully crosses the blood-brain barrier and achieves quantifiable concentrations in the cerebrospinal fluid (CSF) of healthy individuals. This ability to penetrate the central nervous system is crucial for its potential efficacy in treating neurological and psychiatric disorders.
ANone: Studies on healthy subjects revealed a specific plasma:CSF concentration ratio for this compound. After multiple oral doses of 1 mg and 5 mg, the ratio was determined to be 82:1. This finding signifies that this compound effectively crosses the blood-brain barrier and achieves significant concentrations in the central nervous system, which is essential for its potential therapeutic action.
ANone: this compound is primarily investigated for its potential in treating neurological and psychiatric disorders. Preclinical studies indicate promising effects in rodent models of depression and Parkinson's disease. Its ability to enhance AMPA receptor function suggests possible applications in addressing cognitive impairments associated with these conditions.
ANone: While the provided abstracts mention studies involving healthy human subjects, they do not provide specific details about clinical trials or their outcomes. Further investigation is needed to assess the therapeutic efficacy and safety of this compound in clinical settings.
ANone: Future research should focus on:
ANone: this compound belongs to the biarylpropylsulfonamide class of AMPA receptor potentiators. Comparing its efficacy, potency, and safety profile to other AMPA receptor modulators, such as piracetam, aniracetam, and CX-516, will provide valuable insights for drug development.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


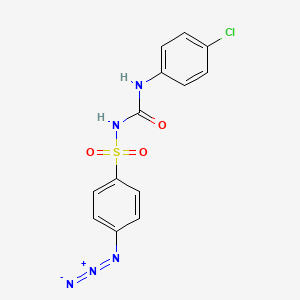
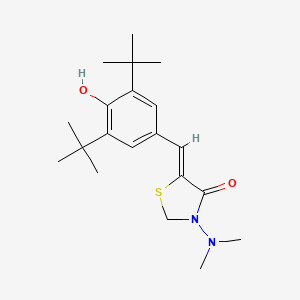

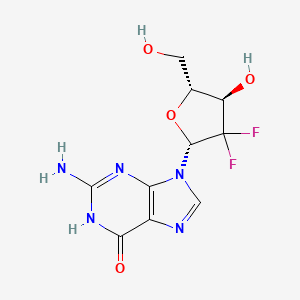
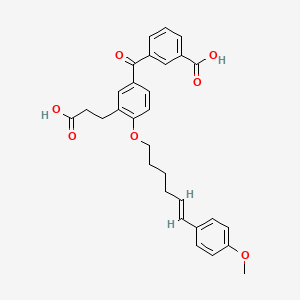
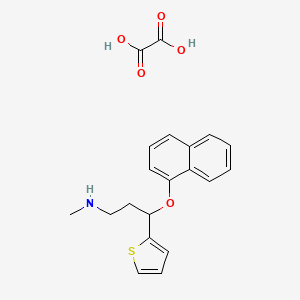
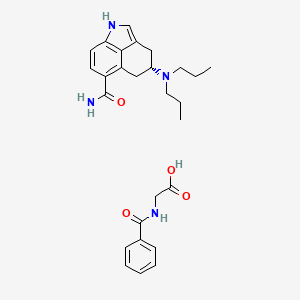
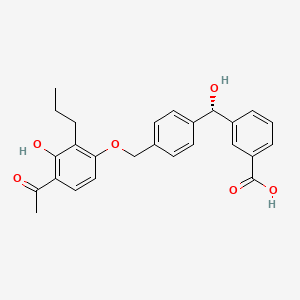
![2,6-Di-tert-butyl-4-[(ethylamino)methyl]phenol](/img/structure/B1675625.png)
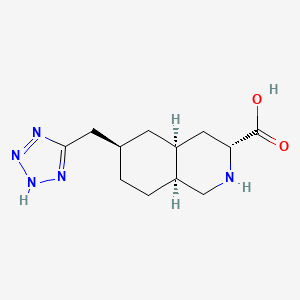
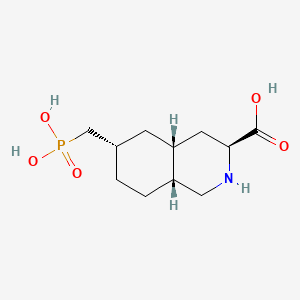
![(3S)-1-(5-bromopyrimidin-2-yl)-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine;hydrochloride](/img/structure/B1675630.png)
![Isopropyl (2S)-7-Cyano-4-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-2-ylcarbamate](/img/structure/B1675633.png)
